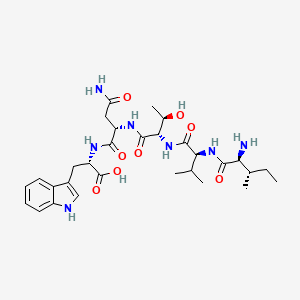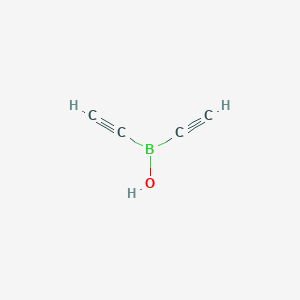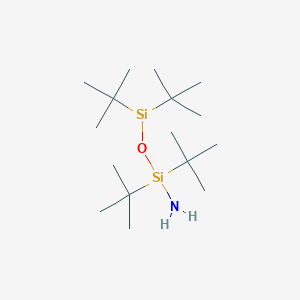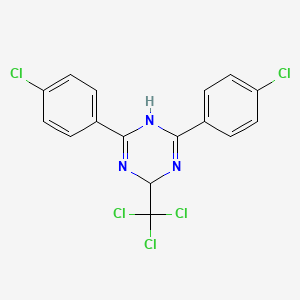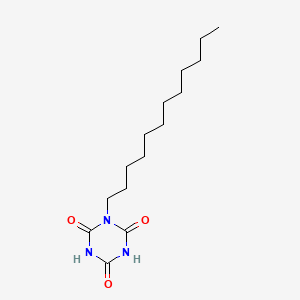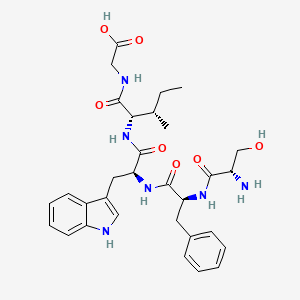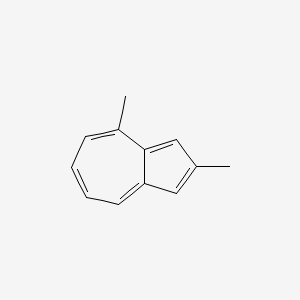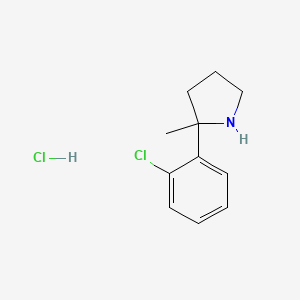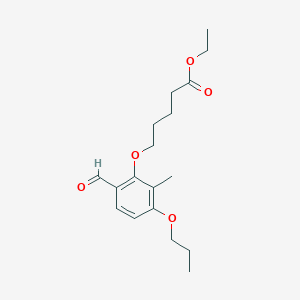![molecular formula C26H30N2OS B14218365 N-(5-Aminopentyl)-2-[(triphenylmethyl)sulfanyl]acetamide CAS No. 828920-19-0](/img/structure/B14218365.png)
N-(5-Aminopentyl)-2-[(triphenylmethyl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Aminopentyl)-2-[(triphenylmethyl)sulfanyl]acetamide is a chemical compound known for its unique structure and properties It is a derivative of acetamide, featuring a triphenylmethylsulfanyl group and an aminopentyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Aminopentyl)-2-[(triphenylmethyl)sulfanyl]acetamide typically involves multiple steps. One common method includes the reaction of 5-aminopentylamine with triphenylmethyl chloride to form the triphenylmethyl-protected amine. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Aminopentyl)-2-[(triphenylmethyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The triphenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
N-(5-Aminopentyl)-2-[(triphenylmethyl)sulfanyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(5-Aminopentyl)-2-[(triphenylmethyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The aminopentyl chain can interact with enzymes or receptors, while the triphenylmethylsulfanyl group can modulate the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-Aminopentyl)acetamide: Lacks the triphenylmethylsulfanyl group, resulting in different chemical properties and reactivity.
N-Acetylcadaverine: A related compound with similar structural features but different functional groups.
Uniqueness
N-(5-Aminopentyl)-2-[(triphenylmethyl)sulfanyl]acetamide is unique due to the presence of the triphenylmethylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
828920-19-0 |
|---|---|
Formule moléculaire |
C26H30N2OS |
Poids moléculaire |
418.6 g/mol |
Nom IUPAC |
N-(5-aminopentyl)-2-tritylsulfanylacetamide |
InChI |
InChI=1S/C26H30N2OS/c27-19-11-4-12-20-28-25(29)21-30-26(22-13-5-1-6-14-22,23-15-7-2-8-16-23)24-17-9-3-10-18-24/h1-3,5-10,13-18H,4,11-12,19-21,27H2,(H,28,29) |
Clé InChI |
ZRBOCEWCBRNOJV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(=O)NCCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Indole, 3-[[4-(2,3-dichlorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14218298.png)

